4-Cinnamoyl-3-methylpiperazin-2-one
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Overview
Description
4-Cinnamoyl-3-methylpiperazin-2-one is a compound that belongs to the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a cinnamoyl group attached to a piperazin-2-one ring, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cinnamoyl-3-methylpiperazin-2-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with active methylene compounds. This approach allows for the formation of polyhydroxylated cinnamoyl compounds. Another method involves the transformation of commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate), followed by treatment with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Cinnamoyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cinnamoyl group or the piperazin-2-one ring.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the cinnamoyl group or the piperazin-2-one ring.
Scientific Research Applications
4-Cinnamoyl-3-methylpiperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various bioactive compounds and materials.
Mechanism of Action
The mechanism of action of 4-Cinnamoyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, some cinnamoyl derivatives act as competitive inhibitors by binding to the active site of target enzymes, preventing the natural substrate from binding. Additionally, the compound may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cinnamoyl-3-methylpiperazin-2-one include:
4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one: A precursor in the synthesis of this compound.
Cinnamoyl derivatives: Compounds with a cinnamoyl group attached to different core structures, exhibiting similar biological activities.
Uniqueness
This compound is unique due to its specific combination of a cinnamoyl group and a piperazin-2-one ring. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11-14(18)15-9-10-16(11)13(17)8-7-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,15,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZDYYGSZBGCKK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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